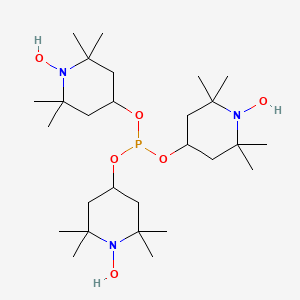
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Vue d'ensemble
Description
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite is a phosphite antioxidant and light stabilizer . It is commonly used in the production of polymers, coatings, and adhesives . It functions by hindering the oxidation of the polymer, thus extending its service life and maintaining its physical properties .
Synthesis Analysis
The synthesis of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite is mainly achieved by first converting 1-hydroxy-2,2,6,6-Tetramethylpiperidine. This is reacted with trichlorophosphine to obtain an intermediate, which is then subjected to a condensation reaction to obtain the final product .Molecular Structure Analysis
The molecular formula of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite is C27H54N3O6P . It has an average mass of 547.708 Da and a monoisotopic mass of 547.375000 Da . The molecule contains a total of 93 bonds, including 39 non-H bonds, 6 rotatable bonds, 3 six-membered rings, 3 hydroxylamine (aliphatic), 3 hydroxyl groups, and 1 phosphite .Chemical Reactions Analysis
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite is mainly used as a stabilizer and polymerization inhibitor for polymer materials . Its main function is to inhibit the oxidation and decomposition reactions of the polymer during processing, storage, and use, thereby extending the service life of the polymer .Physical And Chemical Properties Analysis
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite has a boiling point of 585.8°C at 760 mmHg and a flash point of 308.1°C . Its vapor pressure is 3.06E-15mmHg at 25°C .Applications De Recherche Scientifique
Solid Phase Synthesis in Oligoribonucleotides
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite has been utilized in the solid phase synthesis of oligoribonucleotides. This synthesis method employs the H-phosphonate approach, with specific groups like the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) and dimethoxytrityl (DMTr) for the protection of the 2'- and 5'-hydroxy functions. A new reagent, tris-(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, is also discussed for the preparation of nucleoside H-phosphonate units (Sakatsume et al., 1989).
Stabilization of Polyolefins
In the field of polymer chemistry, tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite shows significant potential as a stabilizer. Novel phosphite stabilizers, including this compound, have been synthesized and found to be effective in thermal and photochemical stabilization of polyethylene and polypropylene films. These stabilizers exhibit primary and secondary antioxidant properties and are particularly adept at inhibiting the formation of hydroperoxides during thermal aging (Allen et al., 1994).
Electrolyte Additives in Lithium Ion Batteries
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite is explored as an electrolyte additive in lithium ion batteries. Studies show its effectiveness in enhancing the electrochemical performance of high-voltage lithium-ion batteries. It forms a protective surface film on electrodes, blocks the generation of reactive species, and minimizes oxidation reactions, thereby improving battery life and performance (Peebles et al., 2017).
Polymer Stabilization Studies
Research on the interaction between trialkyl phosphites and aminoxyl radicals, including derivatives of tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite, provides insights into polymer stabilization. These studies reveal the mechanisms involved in stabilizing polymers against oxidation and the role of phosphites in this process (Marin et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSYBIYACWXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54N3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330392 | |
| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
CAS RN |
2122-49-8 | |
| Record name | NSC251799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
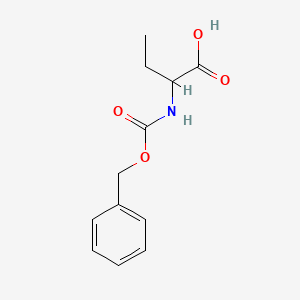

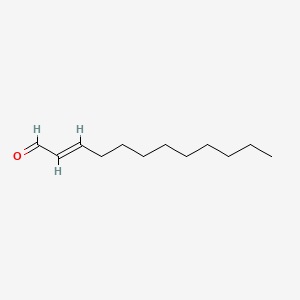


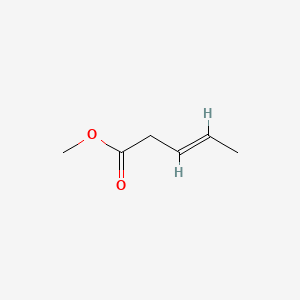
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)
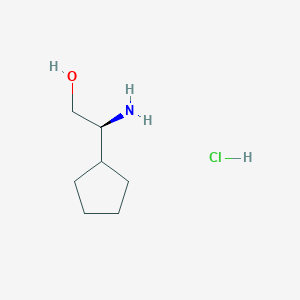
![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)